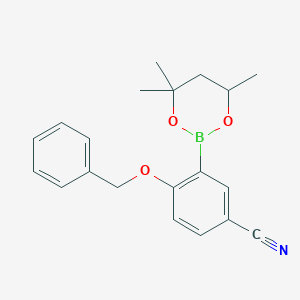
4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, also known as BTD, is an organic molecule composed of a benzene ring with a nitrile group, a boron atom, and an oxygen atom. BTD has a variety of uses in scientific research, from drug discovery and development to cell biology and biochemistry.
作用机制
The mechanism of action of 4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is not yet fully understood, however, it is believed to involve the interaction of the boron atom with various proteins and enzymes. The boron atom is believed to interact with proteins and enzymes in a manner similar to a Lewis acid, meaning that it can form a covalent bond with the protein or enzyme. This interaction can then modulate the activity of the protein or enzyme, leading to changes in cellular processes, such as cell proliferation, migration, and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound can modulate the activity of various proteins and enzymes involved in cell biology and biochemistry, leading to changes in cellular processes, such as cell proliferation, migration, and differentiation. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in cancer progression, such as the epidermal growth factor receptor (EGFR).
实验室实验的优点和局限性
The main advantage of using 4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in lab experiments is its ability to modulate the activity of various proteins and enzymes involved in cell biology and biochemistry. This makes it a useful tool for studying the effects of various compounds on cellular processes. However, there are some limitations to using this compound in lab experiments. For example, the synthesis of this compound is a multi-step process and can be difficult to perform in a laboratory setting. Additionally, the mechanism of action of this compound is not yet fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are many potential future directions for the use of 4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in scientific research. For example, further research could be done to better understand the mechanism of action of this compound and its effects on cellular processes. Additionally, further research could be done to explore the potential applications of this compound in drug discovery and development, as well as to develop novel compounds for the treatment of various diseases. Finally, further research could be done to improve the synthesis of this compound and make it easier to perform in a laboratory setting.
合成方法
The synthesis of 4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a multi-step process involving the reaction of boronic acid with a nitrile group, followed by an addition of benzyloxy group. The reaction of boronic acid with a nitrile group is a nucleophilic substitution reaction, which involves the reaction of a nucleophile (the boronic acid) with an electrophile (the nitrile group). The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is a boronate ester. The addition of the benzyloxy group is then done through a Michael addition reaction, which involves the addition of a nucleophile (the benzyloxy group) to an electrophile (the boronate ester). The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is this compound.
科学研究应用
4-Benzyloxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is used in a variety of scientific research applications, including drug discovery and development, cell biology and biochemistry. In drug discovery and development, this compound has been used to create novel compounds for the treatment of various diseases. For example, this compound has been used to create compounds that can inhibit the activity of certain enzymes involved in cancer progression, such as the epidermal growth factor receptor (EGFR). In cell biology and biochemistry, this compound has been used to create novel compounds that can modulate the activity of various cellular processes, such as cell proliferation, migration, and differentiation.
属性
IUPAC Name |
4-phenylmethoxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BNO3/c1-15-12-20(2,3)25-21(24-15)18-11-17(13-22)9-10-19(18)23-14-16-7-5-4-6-8-16/h4-11,15H,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCTVRLJXNLYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C#N)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(2S,3S)-3-(t-Butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, min. 97% (S,S)-Me-BI-DIME](/img/structure/B6323791.png)
![3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97%](/img/structure/B6323799.png)



